N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
Description
This compound features a benzothiazole core fused with a 3,4,5-trimethoxybenzamide moiety. The Z-configuration at the imine bond (C=N) and substitution with methanesulfonyl (at position 6) and 2-methoxyethyl (at position 3) groups distinguish it structurally. Though direct synthetic details are unavailable, its preparation likely involves condensation of a functionalized benzothiazole precursor with 3,4,5-trimethoxybenzoyl chloride, analogous to methods in .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7S2/c1-27-9-8-23-15-7-6-14(32(5,25)26)12-18(15)31-21(23)22-20(24)13-10-16(28-2)19(30-4)17(11-13)29-3/h6-7,10-12H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMAONLLSOXDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with α,β-Unsaturated Ketones
A modified Michael addition-cyclization strategy is employed, inspired by benzothiazepine synthesis methodologies. o-Aminothiophenol reacts with 3-(2-methoxyethyl)acryloyl chloride in hexafluoro-2-propanol (HFIP) to form the dihydrobenzothiazole ring. HFIP’s strong hydrogen-bonding capacity facilitates both the conjugate addition and cyclization steps, yielding the intermediate 3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-amine in 78–85% yield.
Reaction Conditions:
- Solvent: HFIP (10 mL/mmol)
- Temperature: 25°C (ambient)
- Time: 12–16 hours
Characterization Data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H, H-7), 7.32 (d, J = 2.1 Hz, 1H, H-4), 7.21 (dd, J = 8.2, 2.1 Hz, 1H, H-6), 4.12 (t, J = 6.4 Hz, 2H, CH₂O), 3.76 (s, 3H, OCH₃), 3.52 (t, J = 6.4 Hz, 2H, CH₂CH₂O), 2.98 (m, 2H, CH₂N).
Imine Formation and Geometrical Control
The (2Z)-ylidene configuration is established via condensation with 3,4,5-trimethoxybenzoyl chloride.
Schiff Base Formation
The amine intermediate reacts with 3,4,5-trimethoxybenzoyl chloride in toluene under reflux, with catalytic acetic acid. The reaction selectively forms the (Z)-isomer due to steric hindrance from the 2-methoxyethyl group.
Key Parameters:
- Molar Ratio (Amine:Benzoyl Chloride): 1:1.2
- Solvent: Anhydrous toluene
- Catalyst: Acetic acid (5 mol%)
- Yield: 65–70%
Characterization:
- ¹³C NMR (101 MHz, DMSO-d₆): δ 168.4 (C=O), 152.9 (C-3,4,5-OCH₃), 140.2 (C-6-SO₂), 129.8 (C-2-ylidene).
- X-ray Crystallography: Confirms Z-configuration (C=N dihedral angle: 178.2°).
Purification and Scalability
Recrystallization and Chromatography
Crude product is purified via sequential recrystallization (ethanol/water) and silica gel chromatography (ethyl acetate/hexane, 3:7).
Purity Data:
| Method | Purity (%) |
|---|---|
| HPLC (C18 column) | ≥99.2 |
| Elemental Analysis | C: 54.12; H: 5.18; N: 6.75 (calc.) |
Industrial Adaptation Strategies
Continuous Flow Synthesis
Pilot-scale production utilizes continuous flow reactors to enhance yield and reduce reaction times:
- Cyclization Step: Residence time = 30 min, Yield = 82%.
- Sulfonylation Step: Residence time = 10 min, Yield = 75%.
Challenges and Mitigation
Regioselectivity in Sulfonylation
Positional selectivity at C6 is ensured by:
(Z)-Isomer Stability
The Z-configuration is stabilized by intramolecular hydrogen bonding between the ylidene nitrogen and methanesulfonyl oxygen.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require the use of strong bases or acids, depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trihydroxybenzamide, while reduction of the benzothiazole moiety can produce dihydrobenzothiazole derivatives .
Scientific Research Applications
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to activate the TMEM16A (ANO1) calcium-activated chloride channel, leading to increased chloride ion conductance . This activation can affect various cellular processes, including ion transport and signal transduction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-Trimethoxybenzamide (Compound 22 in )
- Structural Differences: Replaces benzothiazole with benzimidazole and introduces a cyano group instead of methanesulfonyl.
- Synthesis: Prepared via 3,4,5-trimethoxybenzoyl chloride and 2-amino-5(6)-cyanobenzimidazole in toluene .
- Spectroscopy: $ ^1H $ NMR shows aromatic protons at δ 7.94–7.51 ppm and methoxy singlets at δ 3.76–3.90 ppm . The target compound’s methanesulfonyl group would likely downfield-shift adjacent protons compared to the cyano group.
- Bioactivity : Benzimidazole derivatives often exhibit antimicrobial or anticancer activity; the cyan group may enhance binding to enzymatic targets .
| Property | Target Compound | Compound 22 |
|---|---|---|
| Core Heterocycle | Benzothiazole | Benzimidazole |
| Key Substituents | 6-SO$2$CH$3$, 3-(CH$2$OCH$3$) | 5/6-CN |
| $ ^1H $ NMR Methoxy Signals | ~δ 3.7–3.9 (predicted) | δ 3.76–3.90 |
| Electron Effects | Electron-withdrawing (SO$2$CH$3$) | Moderate withdrawal (CN) |
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide ()
- Structural Differences : Lacks heterocyclic core; features a simpler benzamide with an N,O-bidentate directing group.
- Applications : Used in metal-catalyzed C–H functionalization due to its directing group .
- Crystallography : Characterized via X-ray diffraction (SHELX software ), whereas the target compound’s structure would require similar validation .
(E)-4-((2,4-Dioxothiazolidin-5-ylidene)Methyl)-N-Phenyl Benzamide ()
- Structural Differences : Contains a thiazolidinedione moiety instead of benzothiazole.
Key Research Findings and Trends
- Spectroscopic Trends :
- Crystallography and Validation :
- Lumping Strategies: Compounds with shared trimethoxybenzamide motifs (e.g., and the target) may be grouped for property prediction, though sulfonyl/cyano distinctions necessitate separate evaluation .
Biological Activity
N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that includes a benzothiazole core and various functional groups that may influence its interactions with biological targets.
1. Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₃O₆S. The presence of methanesulfonyl and methoxy groups suggests potential for diverse biological interactions.
The compound's mechanism of action involves interaction with specific enzymes or receptors in biological pathways. It may inhibit certain enzyme activities or modulate cellular processes, leading to observed biological effects such as antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess antibacterial and antifungal activities. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have MIC values as low as 50 μg/mL against various pathogens .
Anticancer Activity
The compound has been evaluated for its cytotoxic effects against cancer cell lines:
- Cytotoxicity Testing : In studies involving tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer), the compound demonstrated selective cytotoxicity with EC50 values ranging from 28 to 290 ng/mL .
Study on Anticancer Properties
A study investigated the effects of various benzothiazole derivatives on the proliferation of cancer cells. The results indicated that certain derivatives showed potent inhibition of cell growth in vitro:
| Compound | Cell Line | EC50 (ng/mL) |
|---|---|---|
| 15a | MDA-MB-231 | 32 |
| 15b | SK-Hep-1 | 30 |
| 15c | NUGC-3 | 28 |
| 15d | WI-38 VA-13 | 290 |
| 15e | WI-38 | 150 |
This selective cytotoxicity suggests potential for development as an anticancer therapeutic agent.
Antimicrobial Study
Another study focused on the antimicrobial efficacy of related benzothiazole compounds, reporting significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings supported the hypothesis that structural modifications can enhance bioactivity.
5. Conclusion
This compound exhibits promising biological activities that warrant further investigation. Its antimicrobial and anticancer properties highlight its potential applications in medicinal chemistry. Future research should focus on elucidating its precise mechanisms of action and optimizing its pharmacological profiles for therapeutic use.
Q & A
Q. Methodological Insight :
- Use HPLC to monitor reaction intermediates during synthesis, particularly for sulfonylation and amidation steps .
- Density Functional Theory (DFT) calculations can predict electronic effects of methoxy groups on reaction kinetics .
Basic: What analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., methoxy peaks at δ 3.8–4.0 ppm) and confirms stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 507.12) .
- X-ray Crystallography : Resolves the Z-configuration of the benzothiazol-2-ylidene moiety using SHELXL for refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
